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Application Summary: Dodecane-2,11-dione is used in the synthesis of Crokonoid A, a highly rearranged diterpenoid .
Methods of Application: The compound is isolated and structurally characterized by solid data from Croton kongensis .
Results: The synthesized compound exhibited significant cytotoxicity against HL-60 and A-549 cell lines with IC50 values of 1.24 ± 0.56 and 1.92 ± 0.60 μM, respectively .
Application Summary: Dodecane-2,11-dione is used in the synthesis of new pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione (PCU) cyanosilylated derivatives .
Methods of Application: The functionalization of pentacyclic [5.4.0.0 2,6 .0 3,10 .0 5,9 ]undecane-8,11-dione is based on the protection of one of its reactive centers. This type of reaction is reported using benzene as solvent and p -toluenesulfonic acid as catalyst .
Results: The use of sulphated zirconia and hydrotalcites Mg/Al, provides efficient results in the organic transformations as protection, cyanosililation and deprotection of the pentacyclo [5.4.0.0 2,6 .0 3,10 .0 5,9 ]undecane-8,11-dione, under soft treatment and in the absence of solvents .
Application Summary: Dodecane-2,11-dione is used in the study of radiolytic degradation of n-Dodecane .
Application Summary: Dodecane-2,11-dione is used in the synthesis of Crokonoid A, a highly rearranged diterpenoid featuring a dual-bridged tricyclo [4.4.1.11,4]dodecane-2,11-dione ring system and its two possible ent-kaurene diterpenoid precursors .
Methods of Application: The compound was isolated and structurally characterized by solid data from Croton kongensis .
Application Summary: Dodecane-2,11-dione is used in chemical analysis, including NMR, HPLC, LC-MS, UPLC & more .
Application Summary: Dodecane-2,11-dione is used in the study of interfacial crystallization of dodecane on CO2 .
Dodecane-2,11-dione, with the chemical formula C₁₂H₂₂O₂ and CAS number 7029-09-6, is a diketone compound characterized by two carbonyl groups located at the 2nd and 11th positions of a dodecane chain. This structure contributes to its unique properties and reactivity. The molecular weight of dodecane-2,11-dione is approximately 198.302 g/mol, and it has a logP value of 3.2852, indicating moderate lipophilicity which can influence its biological interactions and solubility in organic solvents .
Dodecane-2,11-dione can be synthesized through several methods:
Each method varies in efficiency and yield based on reaction conditions such as temperature, solvent choice, and catalyst presence .
Dodecane-2,11-dione has several potential applications:
Further exploration is necessary to fully realize its industrial applications .
Interaction studies involving dodecane-2,11-dione have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis. Additionally, investigations into its interactions with biological systems could provide insights into its safety profile and therapeutic potential .
Dodecane-2,11-dione is part of a broader class of diketones. Here are some similar compounds along with their unique characteristics:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Decanedione | C₁₀H₁₈O₂ | Shorter carbon chain; less lipophilic |
| Tetradecanedione | C₁₄H₂₆O₂ | Longer carbon chain; potentially different reactivity |
| Dodecanedione | C₁₂H₂₄O₂ | Similar structure but lacks the unique carbonyl positioning |
| Hexanedione | C₆H₁₂O₂ | Smaller structure; distinct physical properties |
Dodecane-2,11-dione's unique positioning of carbonyl groups at both ends of the dodecane chain distinguishes it from these similar compounds. This structural feature affects its reactivity and potential applications in organic synthesis and pharmaceuticals .
Dodecane-2,11-dione (CAS: 7029-09-6) exhibits characteristic thermodynamic properties consistent with its symmetric diketone structure and twelve-carbon aliphatic backbone. The compound demonstrates a predicted melting point of 342.90 ± 2.00 K, derived from group contribution estimation methods and supported by structural analogies to similar long-chain diketones [1] [2]. This relatively high melting point reflects the enhanced intermolecular interactions arising from the dual carbonyl functionalities positioned at the 2 and 11 positions of the dodecane chain.
The phase transition behavior of dodecane-2,11-dione is characterized by a solid-to-liquid transition that occurs within a narrow temperature range, indicating good crystalline order in the solid state. Theoretical calculations using the Joback group contribution method predict a normal boiling point of 581.70 K under standard atmospheric pressure [2]. The estimated critical temperature of 760.16 K and critical pressure of 1985.89 kPa suggest that the compound remains thermodynamically stable across a broad temperature range before reaching supercritical conditions [2].
Thermal stability analysis indicates that dodecane-2,11-dione maintains structural integrity below approximately 450 K, beyond which thermal decomposition pathways may become energetically favorable. The compound exhibits an estimated enthalpy of formation of -207.68 kJ/mol, indicating thermodynamic stability relative to its constituent elements [2]. The enthalpy of fusion is calculated at 30.03 kJ/mol, while the enthalpy of vaporization reaches 55.80 kJ/mol, reflecting the moderate intermolecular forces present in the condensed phases [2].
The solubility profile of dodecane-2,11-dione is governed by its unique combination of hydrophobic alkyl segments and polar carbonyl functionalities. The compound exhibits a calculated octanol-water partition coefficient (Log P) of 3.285, determined through the Crippen fragment contribution method [2]. This value indicates moderate lipophilicity, positioning the compound between highly hydrophobic saturated hydrocarbons and more polar oxygenated organic molecules.
Hansen solubility parameters provide detailed insight into the intermolecular interaction preferences of dodecane-2,11-dione. The dispersion component (δD) is estimated at 16.8 ± 0.5 MPa^1/2, reflecting the significant contribution of van der Waals forces from the extended alkyl chain [3] [4]. The polar component (δP) reaches 8.5 ± 1.0 MPa^1/2, primarily attributed to the dipole moments of the terminal carbonyl groups [3]. The hydrogen bonding component (δH) is relatively modest at 6.2 ± 0.8 MPa^1/2, as the compound lacks strong hydrogen bond donors while possessing two oxygen atoms capable of accepting hydrogen bonds [3].
The total Hansen solubility parameter (δT) of 19.5 ± 1.0 MPa^1/2 suggests compatibility with solvents of similar cohesive energy density, including medium-polarity organic solvents such as chloroform, dichloromethane, and certain alcohol-hydrocarbon mixtures [5]. Water solubility is predicted to be extremely low (Log S = -3.41), consistent with the predominant hydrophobic character imparted by the ten-methylene unit spacer between the carbonyl groups [2] [6].
The McGowan molar volume of 183.08 mL/mol and calculated polar surface area of 34.1 Ų provide additional parameters for predicting solvent interactions and biological membrane permeability [2]. The compound possesses nine rotatable bonds, contributing to conformational flexibility that may influence its solubility behavior in different solvent environments.
Dodecane-2,11-dione does not exhibit traditional surfactant behavior due to its symmetric structure lacking distinct hydrophilic and hydrophobic regions required for amphiphilic character. The compound does not form micelles or demonstrate critical micelle concentration behavior in aqueous solutions [7]. However, its molecular structure enables specific intermolecular interactions that influence its physical and chemical properties.
The dominant intermolecular forces governing dodecane-2,11-dione behavior include London dispersion interactions, estimated at -45.2 ± 3.0 kJ/mol, which arise primarily from the extended alkyl chain segments [8] [4]. Dipole-dipole interactions contribute approximately -12.8 ± 2.0 kJ/mol to the total intermolecular energy, resulting from the antiparallel alignment of carbonyl dipole moments in the condensed phase [8]. Weak hydrogen bonding interactions, estimated at -8.5 ± 1.5 kJ/mol, occur between carbonyl oxygen atoms and any available hydrogen bond donors in the system [9].
The molecular dipole moment of dodecane-2,11-dione is estimated at 2.8 ± 0.3 Debye, reflecting the vector sum of the terminal carbonyl dipoles partially offset by the symmetric molecular architecture [10]. The polarizability of 22.5 ± 1.0 Ų indicates moderate electronic deformability, contributing to induced dipole interactions with neighboring molecules [10].
Interfacial behavior of dodecane-2,11-dione at liquid-liquid boundaries is influenced by its moderate polarity and conformational flexibility. While the compound lacks strong surface activity, it may demonstrate preferential orientation at interfaces between polar and nonpolar phases, with carbonyl groups directed toward the more polar phase. The van der Waals volume of 195.2 ± 2.0 Ų provides a measure of the molecular space occupied and influences packing efficiency in condensed phases [11].